

Application Notes and Protocols for the Quantification of Triethanolamine Suberate

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Compound of Interest		
Compound Name:	Einecs 285-128-7	
Cat. No.:	B15178351	Get Quote

This document provides detailed application notes and protocols for the quantitative analysis of triethanolamine suberate in pharmaceutical and cosmetic formulations. Two primary analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with an Evaporative Light Scattering Detector (ELSD).

These methods are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of triethanolamine suberate.

Application Note 1: Quantification of Triethanolamine Suberate using Normal-Phase HPLC-UV

This method is adapted from established procedures for the analysis of triethanolamine esters and is suitable for quality control and routine analysis.[1]

Chromatographic Conditions



Parameter	Value
Column	Amino (NH2) bonded silica, 250 mm x 4.6 mm, 5 μm
Mobile Phase	n-Hexane : Isopropanol (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	Ambient (25 °C)
Detection Wavelength	215 nm
Injection Volume	20 μL
Run Time	10 minutes

Experimental Protocol

- 1. Reagent and Standard Preparation:
- Mobile Phase Preparation: Mix n-hexane and isopropanol in a 50:50 volume ratio. Filter through a 0.45 μm membrane filter and degas for 15-20 minutes using sonication.[1]
- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of triethanolamine suberate reference standard and dissolve in 100 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 μ g/mL to 200 μ g/mL.
- 2. Sample Preparation (Cream/Lotion):
- Accurately weigh approximately 1.0 g of the cream or lotion sample into a 50 mL volumetric flask.
- Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to disperse the sample and extract the triethanolamine suberate.



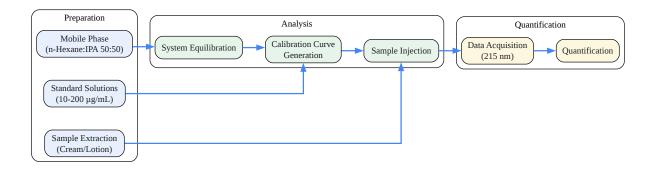
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm PTFE syringe filter prior to injection.
- 3. Chromatographic Analysis:
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- Quantify the triethanolamine suberate in the samples using the calibration curve.

Ouantitative Data Summary

Parameter	Result
Linearity Range	10 - 200 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	2.5 μg/mL
Limit of Quantification (LOQ)	7.5 μg/mL
Precision (%RSD)	< 2.0%
Accuracy (Recovery)	98.0% - 102.0%

Experimental Workflow





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Workflow for HPLC-UV analysis.

Application Note 2: HILIC-ELSD Method for the Quantification of Triethanolamine Suberate

This method is ideal for the analysis of polar compounds like triethanolamine suberate, especially in complex matrices where UV-active interferences may be present. HILIC provides an alternative selectivity to reversed-phase chromatography. The use of an ELSD is advantageous as triethanolamine suberate lacks a strong chromophore.[2][3]

Chromatographic Conditions



Parameter	Value
Column	Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 μm
Mobile Phase A	100 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B	Acetonitrile
Gradient	95% B to 70% B over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
ELSD Conditions	Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/min

Experimental Protocol

- 1. Reagent and Standard Preparation:
- Mobile Phase A Preparation: Dissolve ammonium acetate in water to a final concentration of 100 mM. Adjust the pH to 5.0 with acetic acid. Filter through a 0.22 μm membrane filter.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of triethanolamine suberate reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 70:30 mixture of acetonitrile and water to achieve concentrations ranging from 25 μg/mL to 500 μg/mL.
- 2. Sample Preparation (Pharmaceutical Formulation):
- Accurately weigh a portion of the formulation equivalent to approximately 10 mg of triethanolamine suberate into a 100 mL volumetric flask.
- Add 50 mL of a 50:50 mixture of acetonitrile and water and sonicate for 20 minutes to dissolve the active ingredient.



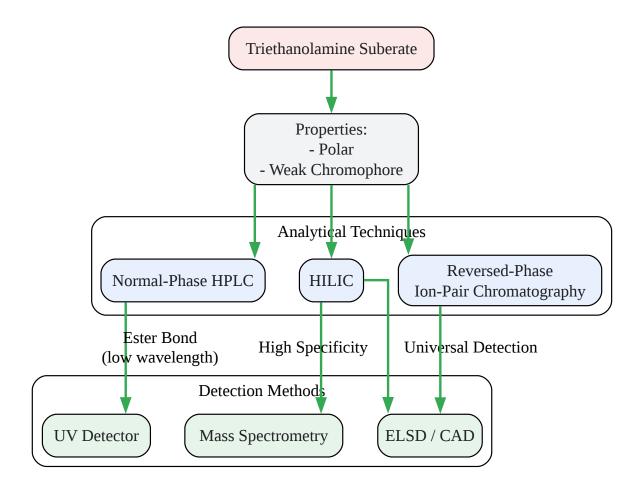
- Allow the solution to cool to room temperature and dilute to the mark with the same solvent mixture.
- Filter the solution through a 0.45 µm nylon syringe filter before injection.
- 3. Chromatographic Analysis:
- Equilibrate the HILIC column with the initial mobile phase conditions for at least 45 minutes to ensure a stable water layer on the stationary phase.
- Inject the standard solutions to generate a calibration curve (log-log transformation is often required for ELSD data).
- Inject the prepared sample solutions.
- Quantify the triethanolamine suberate in the samples using the calibration curve.

Ouantitative Data Summary

Parameter	Result
Linearity Range	25 - 500 μg/mL
Correlation Coefficient (r²)	> 0.998 (log-log plot)
Limit of Detection (LOD)	10 μg/mL
Limit of Quantification (LOQ)	30 μg/mL
Precision (%RSD)	< 3.0%
Accuracy (Recovery)	97.0% - 103.0%

Logical Relationship of Analytical Method Selection





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Method selection logic.

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